Enantiomer-Specific Potency in APJ Receptor Agonists
The (S)-enantiomer demonstrates over 150-fold higher potency as an APJ receptor agonist compared to its (R)-counterpart. In a human APJ receptor assay, the compound containing the (S)-5,5-dimethyltetrahydrofuran-2-yl group exhibited an EC₅₀ of 0.160 nM, whereas the corresponding (R)-isomer had an EC₅₀ of 25 nM [1]. This stark difference in activity is attributed to the stereospecific interaction of the tetrahydrofuran ring with the receptor's chiral binding pocket.
| Evidence Dimension | Potency (EC₅₀) as an APJ receptor agonist |
|---|---|
| Target Compound Data | 0.160 nM |
| Comparator Or Baseline | (R)-5,5-dimethyltetrahydrofuran-2-yl analog (EC₅₀ = 25 nM) |
| Quantified Difference | 156.25-fold more potent |
| Conditions | Human APJ receptor cloned and expressed in a cellular assay; EC₅₀ measured via functional response [1] |
Why This Matters
This data justifies the procurement of the single (S)-enantiomer over the (R)-enantiomer or racemic mixture for the development of potent APJ receptor agonists, directly impacting therapeutic efficacy and reducing the required dose.
- [1] BindingDB. BDBM310312. (1R,2S)-1-(5-chloropyrimidin-2-yl)-N-(4-(2,6-dimethoxyphenyl)-5-((S)-5,5-dimethyltetrahydrofuran-2-yl)-4H-1,2,4-triazol-3-yl)-1-methoxypropane-2-sulfonamide or (1R,2S)-1-(5-chloropyrimidin-2-yl)-N-(4-(2,6-dimethoxyphenyl)-5-((R)-5,5-dimethyltetrahydrofuran-2-yl)-4H-1,2,4-triazol-3-yl)-1-methoxypropane-2-sulfonamide. Retrieved April 20, 2026. View Source
